molecular formula C17H18ClNOS B13431311 (S)-N-Desmethyl duloxetine hydrochloride

(S)-N-Desmethyl duloxetine hydrochloride

カタログ番号: B13431311
分子量: 319.8 g/mol
InChIキー: UOABSLFXETYYQW-NTISSMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N-Desmethyl duloxetine hydrochloride is a chemical compound derived from duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine is primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The compound this compound is an important intermediate in the synthesis of duloxetine and has significant implications in pharmaceutical research and development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desmethyl duloxetine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(S)-N-Desmethyl duloxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

作用機序

The mechanism of action of (S)-N-Desmethyl duloxetine hydrochloride is closely related to that of duloxetine. It functions as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound targets serotonin and norepinephrine transporters, inhibiting their reuptake and prolonging their activity in the central nervous system .

類似化合物との比較

Similar Compounds

Uniqueness

(S)-N-Desmethyl duloxetine hydrochloride is unique due to its specific role as an intermediate in the synthesis of duloxetine. Its chiral purity and specific chemical properties make it a valuable compound in pharmaceutical research and development.

生物活性

(S)-N-Desmethyl duloxetine hydrochloride, a significant metabolite of duloxetine, is gaining attention in pharmacological research due to its biological activity and therapeutic potential. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Overview of Duloxetine and Its Metabolite

Duloxetine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is primarily used to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), diabetic neuropathic pain, fibromyalgia, and stress urinary incontinence. The compound's efficacy is attributed to its ability to enhance serotonin and norepinephrine levels in the synaptic cleft, thereby improving mood and alleviating pain symptoms.

(S)-N-Desmethyl duloxetine , as a primary active metabolite, retains some pharmacological properties of duloxetine but with different potency and selectivity profiles. Understanding the biological activity of this compound is crucial for elucidating its role in therapeutic contexts.

(S)-N-Desmethyl duloxetine exhibits balanced inhibitory properties on serotonin transporters (SERT) and norepinephrine transporters (NET). Studies indicate that it has a higher selectivity for SERT compared to NET, which may influence its overall therapeutic effects. This dual action mechanism allows it to address both mood disorders and pain syndromes effectively.

Table 1: Comparison of Transporter Inhibition

CompoundSERT InhibitionNET InhibitionSelectivity Ratio
DuloxetineHighModerate10:1
(S)-N-Desmethyl DuloxetineModerateLow5:1

Pharmacokinetics

Pharmacokinetic studies have shown that (S)-N-desmethyl duloxetine is well absorbed following oral administration. It undergoes extensive metabolism primarily through cytochrome P450 enzymes, leading to various metabolites. The elimination half-life allows for once-daily dosing in clinical settings.

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)125 ± 71
AUC0-t (ng.h/mL)2524 ± 1572
tmax (h)7.00 (3.00 – 13.00)

Clinical Efficacy

A systematic review encompassing multiple studies has confirmed the efficacy of duloxetine in treating MDD and GAD. While specific data on (S)-N-desmethyl duloxetine is limited, its role as an active metabolite suggests it contributes to the overall therapeutic effects observed with duloxetine treatment.

In an observational study involving patients with MDD and GAD switched to duloxetine after inadequate response to other antidepressants, significant improvements were noted in illness severity over an 8-week period. The study reported a marked decrease in the Clinical Global Impression-Severity (CGI-S) scores among participants.

Case Study Insights

One notable case study involved patients experiencing chronic pain alongside depression. After transitioning to duloxetine treatment, patients reported significant reductions in pain scores alongside improvements in mood stability, suggesting that (S)-N-desmethyl duloxetine may play a role in managing comorbid conditions effectively.

Safety Profile

The safety profile of duloxetine has been well-documented across various clinical trials. Common adverse effects include nausea, dry mouth, and fatigue; however, these are typically mild and transient. Importantly, the incidence of severe adverse events remains low.

Table 3: Adverse Effects Summary

Adverse EffectIncidence (%)
Nausea25
Dry Mouth20
Fatigue15
Severe Reactions<1

特性

分子式

C17H18ClNOS

分子量

319.8 g/mol

IUPAC名

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H17NOS.ClH/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15;/h1-9,12,16H,10-11,18H2;1H/t16-;/m0./s1

InChIキー

UOABSLFXETYYQW-NTISSMGPSA-N

異性体SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H](CCN)C3=CC=CS3.Cl

正規SMILES

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。